molecular formula C8H7ClF2O B12968474 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol

1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol

Cat. No.: B12968474
M. Wt: 192.59 g/mol
InChI Key: FEZAYJFPSUJOCI-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7ClF2O. This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, along with an ethan-1-ol moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-2,6-difluorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in anhydrous solvents like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using palladium on carbon (Pd/C) as a catalyst. This method offers scalability and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-Chloro-2,6-difluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can yield the corresponding alkane, 1-(4-Chloro-2,6-difluorophenyl)ethane, using strong reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

    Oxidation: 1-(4-Chloro-2,6-difluorophenyl)ethanone.

    Reduction: 1-(4-Chloro-2,6-difluorophenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The presence of chloro and fluorine substituents can enhance its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

1-(4-chloro-2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H7ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3

InChI Key

FEZAYJFPSUJOCI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1F)Cl)F)O

Origin of Product

United States

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